3-Ethyl-2-hydroxy-2-cyclopenten-1-one

Beschreibung

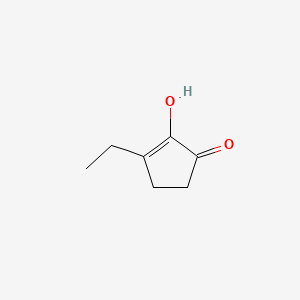

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-2-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWFWLUAUPZUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044232 | |

| Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white crystalline powder with a maple-, caramel-, smoky-, coffee-like odour | |

| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethylcyclo-pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 to 80.00 °C. @ 4.00 mm Hg | |

| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, glycerol, benzyl alcohol and water | |

| Record name | Ethylcyclo-pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.060-1.066 | |

| Record name | Ethylcyclo-pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21835-01-8 | |

| Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21835-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021835018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-hydroxycyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-1,2-CYCLOPENTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8EA788C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 40 °C | |

| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS No. 21835-01-8). A cyclic ketone, this compound is a significant component in the flavor and fragrance industries and presents potential applications in synthetic organic chemistry.[1][2] This document collates essential data on its physicochemical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis and a characteristic reaction are provided, alongside a visual representation of a key experimental workflow. This guide is intended to be a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

This compound is a white to pale brown crystalline powder at room temperature.[1] It is known for its characteristic sweet, caramel-like, and slightly smoky aroma.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-ethyl-2-hydroxycyclopent-2-en-1-one | [3] |

| Synonyms | Ethyl cyclopentenolone, Ethylcyclotene | [1][4] |

| CAS Number | 21835-01-8 | [3] |

| Molecular Formula | C₇H₁₀O₂ | [3] |

| Molecular Weight | 126.15 g/mol | [3] |

| Melting Point | 38 - 43 °C | [2][5] |

| Boiling Point | 78 - 80 °C at 4 mmHg | [3][5] |

| Density | 1.060 - 1.067 g/cm³ at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.476 | [5][6] |

| Solubility | Miscible with alcohol, glycerol, benzyl alcohol, and water. | [1][3] |

| Appearance | White to pale brown crystalline powder | [1] |

| Odor | Sweet, brown, caramellic, maple, brown sugar | [2][7] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. While specific peak assignments require experimental data, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the cyclopentenone ring, and the hydroxyl proton. The ¹³C NMR would display signals for the carbonyl carbon, the enol double bond carbons, the ethyl group carbons, and the other ring carbons.[8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band for the hydroxyl (-OH) group, a strong absorption for the conjugated ketone (C=O) group, and bands corresponding to C=C and C-H stretching and bending vibrations.[3][11]

-

Mass Spectrometry (MS): Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the ethyl group and other parts of the ring.[3][12][13][14]

Chemical Reactivity and Synthesis

This compound exhibits reactivity characteristic of its enol and ketone functional groups.[1] It can undergo reactions at the hydroxyl group, such as acylation and etherification, and reactions involving the double bond and the carbonyl group.[1]

Synthesis

One common method for the synthesis of this compound involves the reaction of 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-1-one with phosphoric acid.[7][15] It can also be synthesized from dimethyl adipate.[4][15]

Acylation Reaction

A representative reaction of this compound is the acylation of its hydroxyl group. This reaction can be used to produce ester derivatives with modified properties.

Experimental Protocols

Synthesis of this compound (General Procedure)

While a detailed patented process exists, a general synthetic approach involves the cyclization and subsequent modification of adipic acid derivatives.[15] For instance, the synthesis from dimethyl adipate would proceed through a series of steps including cyclization to form a cyclopentanone ring, followed by functional group manipulations to introduce the ethyl group and the enol moiety.[4]

Acylation of this compound

This protocol describes the acylation of the hydroxyl group using an acid anhydride in the presence of a base.[1]

Materials:

-

This compound

-

Pyridine

-

Acetic anhydride

-

Dichloromethane

-

Hydrochloric acid solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a dry reaction vessel, dissolve this compound in pyridine.

-

Cool the stirred solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Slowly add acetic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with hydrochloric acid solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the acylated product.[1]

Mandatory Visualizations

Experimental Workflow for Acylation

The following diagram illustrates the key steps in the acylation of this compound.

Safety and Handling

This compound is generally considered safe for its intended use in food and fragrances.[3] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound. The provided data and experimental protocols offer a valuable resource for researchers, scientists, and professionals in the field of drug development and flavor/fragrance chemistry. The information compiled herein facilitates a deeper understanding of this compound's characteristics and potential applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl Cyclopentenolone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. This compound | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. ethyl cyclopentenolone, 21835-01-8 [thegoodscentscompany.com]

- 6. ethyl cyclopentenolone, 21835-01-8 [perflavory.com]

- 7. This compound | 21835-01-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, a valuable compound in the flavor and fragrance industry and a versatile intermediate in organic synthesis.[1][2] This document details a robust multi-step synthesis beginning from diethyl adipate. The core of this synthetic route involves a sequence of classic organic reactions: the Dieckmann condensation, subsequent alkylation of the resulting β-keto ester, and finally, hydrolysis and decarboxylation to yield the target molecule. This guide presents detailed experimental protocols, a summary of quantitative data, and visual representations of the chemical pathways to facilitate a thorough understanding and replication of the synthesis.

Introduction

This compound, also known as ethyl cyclopentenolone, is a cyclic ketone with the molecular formula C7H10O2.[3][4] It is a white to pale yellow crystalline solid with a characteristic sweet, caramel, and maple-like aroma.[1] Due to its desirable organoleptic properties, it finds significant application as a flavoring agent in food products and as a fragrance component in cosmetics.[1] Beyond its sensory applications, its enol structure, featuring a reactive hydroxyl group and an unsaturated double bond, makes it a useful building block for the synthesis of more complex molecules, particularly functionalized cyclopentene derivatives.[1]

This guide focuses on a well-established synthetic pathway starting from the readily available diester, diethyl adipate. The synthesis proceeds through the formation of a cyclic β-keto ester via an intramolecular Claisen condensation, known as the Dieckmann condensation.[5][6][7] The resulting 2-ethoxycarbonylcyclopentanone is then alkylated to introduce the ethyl group at the C3 position. The final step involves the hydrolysis of the ester and subsequent decarboxylation to afford 3-ethyl-1,2-cyclopentanedione, which exists in tautomeric equilibrium with the desired product, this compound.

Synthesis Pathway

The synthesis of this compound from diethyl adipate is a three-stage process. The overall transformation is depicted below.

Figure 1: Overall synthetic pathway from diethyl adipate.

Experimental Protocols

The following protocols are compiled from established methodologies for Dieckmann condensations, α-alkylations of β-keto esters, and subsequent hydrolysis and decarboxylation reactions.

Stage 1: Synthesis of 2-Ethoxycarbonylcyclopentanone (Dieckmann Condensation)

This stage involves the intramolecular cyclization of diethyl adipate using a strong base, typically sodium ethoxide, to form the cyclic β-keto ester, 2-ethoxycarbonylcyclopentanone.[5][6][8]

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene or Benzene (anhydrous)

-

Hydrochloric acid (aqueous solution, e.g., 30%)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of sodium ethoxide (1.0 molar equivalent) in anhydrous toluene is prepared.

-

The suspension is heated to reflux.

-

Diethyl adipate (1.0 molar equivalent) is added dropwise to the refluxing suspension over a period of time.

-

The reaction mixture is refluxed until the reaction is complete, which can be monitored by techniques such as gas chromatography.[9]

-

After completion, the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of aqueous hydrochloric acid to neutralize the mixture.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-ethoxycarbonylcyclopentanone.[9]

Stage 2: Synthesis of 2-Ethoxycarbonyl-3-ethyl-cyclopentanone (Alkylation)

The cyclic β-keto ester from Stage 1 is deprotonated at the α-carbon, and the resulting enolate is reacted with an ethyl halide to introduce the ethyl group.

Materials:

-

2-Ethoxycarbonylcyclopentanone

-

Sodium ethoxide

-

Ethyl iodide or ethyl bromide

-

Anhydrous ethanol or another suitable aprotic solvent

Procedure:

-

2-Ethoxycarbonylcyclopentanone (1.0 molar equivalent) is dissolved in anhydrous ethanol in a reaction flask.

-

Sodium ethoxide (1.0 molar equivalent) is added to the solution to form the sodium enolate.

-

Ethyl iodide (1.0 molar equivalent) is added to the reaction mixture.

-

The mixture is stirred at an appropriate temperature (e.g., room temperature or gentle heating) until the alkylation is complete (monitoring by TLC or GC).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The crude 2-ethoxycarbonyl-3-ethyl-cyclopentanone can be purified by vacuum distillation.

Stage 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

The final stage involves the acidic hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid.

Materials:

-

2-Ethoxycarbonyl-3-ethyl-cyclopentanone

-

Aqueous hydrochloric acid (e.g., 5% or stronger) or hydrobromic acid[5]

Procedure:

-

2-Ethoxycarbonyl-3-ethyl-cyclopentanone is refluxed with an excess of aqueous hydrochloric acid for several hours.[5]

-

The progress of the reaction (hydrolysis of the ester and subsequent decarboxylation) is monitored.

-

After completion, the reaction mixture is cooled to room temperature.

-

The product is extracted with an organic solvent like diethyl ether.

-

The organic extract is washed, dried over an anhydrous drying agent, and the solvent is removed.

-

The crude product can be purified by vacuum distillation or recrystallization to give this compound, which exists in equilibrium with its diketo tautomer.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C7H10O2 | [3][4] |

| Molecular Weight | 126.15 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Odor | Sweet, caramel, maple-like | [1] |

| Melting Point | 38-40 °C | [4] |

| Boiling Point | 78-80 °C @ 4 mmHg | [4] |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.1 (t, 3H), ~2.1-2.5 (m, 6H), ~6.0 (br s, 1H) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~11.2, ~20.0, ~28.0, ~30.0, ~145.0, ~175.0, ~205.0 | [4] |

| IR (Melt, cm⁻¹) | ~3400 (O-H), ~1700 (C=O, ketone), ~1640 (C=C), ~1460, ~1380 | [4] |

| Mass Spectrum (GC-MS) | m/z: 126 (M+), 97, 83, 69, 55 | [4][10] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of the intermediates and the final product.

Figure 2: General experimental workflow for the synthesis.

The tautomeric relationship between the final product and its diketo form is a key aspect of its chemistry.

Figure 3: Tautomeric equilibrium of the final product.

Conclusion

The synthesis of this compound via the Dieckmann condensation of diethyl adipate, followed by alkylation and decarboxylation, represents a reliable and scalable method for obtaining this important molecule. This guide provides the necessary theoretical background and practical details to enable researchers and professionals in the fields of chemistry and drug development to successfully synthesize and characterize this compound. The provided workflows and data tables serve as a quick reference for laboratory work. Further optimization of reaction conditions may lead to improved yields and purity, and the versatile nature of the intermediates offers opportunities for the synthesis of a variety of substituted cyclopentenone derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- [webbook.nist.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. brainly.in [brainly.in]

- 9. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 10. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- [webbook.nist.gov]

The Occurrence of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2-hydroxy-2-cyclopenten-1-one is a significant flavor and aroma compound found in a variety of food products, contributing characteristic caramel, maple, and smoky notes. Its presence is predominantly a result of thermal processing, primarily through the Maillard reaction. This technical guide provides an in-depth overview of the natural occurrence of this compound in various food matrices, presenting quantitative data, detailed analytical methodologies, and insights into its formation pathways. This information is crucial for food scientists, flavor chemists, and researchers in understanding and modulating food flavor profiles, as well as for professionals in drug development exploring the bioactivity of food-derived compounds.

Introduction

This compound, also known as ethyl cyclopentenolone, is a cyclic ketone and a member of the cyclopentenone class of organic compounds. It is recognized for its potent and desirable flavor characteristics, often described as sweet, caramel-like, maple-like, and slightly smoky.[1][2] While it is utilized as a flavoring agent in the food industry, its natural formation in thermally processed foods is of significant interest for understanding the chemistry of flavor development.[3][4] This compound is primarily a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[5] The degradation of ascorbic acid can also lead to its formation.[4] Understanding the natural occurrence and formation of this compound is essential for controlling and optimizing the sensory attributes of a wide range of food products, including coffee, baked goods, and soy sauce.

Natural Occurrence in Food Products

The presence of this compound has been identified and quantified in several food products, with the highest concentrations typically found in those that have undergone significant heat treatment.

Data Presentation

The following table summarizes the quantitative data available on the concentration of this compound in various food matrices.

| Food Product | Processing | Concentration Range | Analytical Method | Reference(s) |

| Roasted Coffee | ||||

| Coffea arabica | Light Roast | 0.72 ± 0.11 % (relative peak area) | HS-SPME-GC-MS | [1] |

| Coffea arabica | Medium Roast | 1.17 ± 0.29 % (relative peak area) | HS-SPME-GC-MS | [1] |

| Coffea arabica | Dark Roast | 0.935 ± 0.13 % (relative peak area) | HS-SPME-GC-MS | [1] |

| Soy Sauce | Fermentation & Pasteurization | Present (quantification not specified) | Not specified | [6] |

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. The reaction proceeds through a complex network of pathways, leading to the formation of a diverse array of flavor and aroma compounds, including this compound.[5] The initial step involves the condensation of a reducing sugar with an amino acid to form a glycosylamine, which then undergoes an Amadori rearrangement.[7] Subsequent degradation and cyclization reactions of the Amadori products lead to the formation of various heterocyclic compounds, including cyclopentenones.

Caption: Simplified pathway of the Maillard reaction leading to the formation of cyclopentenones.

Experimental Protocols

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.[8][9][10]

General Experimental Workflow for HS-SPME-GC-MS Analysis

Caption: General workflow for the analysis of volatile compounds in food by HS-SPME-GC-MS.

Detailed Methodological Parameters for Roasted Coffee Analysis

The following protocol is a representative example for the analysis of this compound in roasted coffee, based on common practices in the field.[1]

-

Sample Preparation:

-

Cryogenically grind roasted coffee beans to a fine powder.

-

Accurately weigh approximately 2 g of the ground coffee into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone).

-

Add approximately 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

HS-SPME:

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.

-

Equilibration: Incubate the vial at 60°C for 15 minutes with constant agitation to allow for the equilibration of volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with continued agitation.

-

-

GC-MS Analysis:

-

Injection: Insert the SPME fiber into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with entries in a mass spectral library (e.g., NIST, Wiley).

-

Quantify the compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

-

Conclusion

This compound is a key contributor to the desirable flavor profiles of many thermally processed foods, with its natural occurrence primarily linked to the Maillard reaction. While its presence in roasted coffee has been quantitatively assessed, further research is required to determine its concentration in a broader range of food products, such as baked goods, confectionery, and dairy items. The standardized application of robust analytical techniques like HS-SPME-GC-MS will be instrumental in expanding our understanding of the distribution and formation of this important flavor compound. This knowledge will not only aid in the optimization of food processing for enhanced sensory qualities but also provide valuable data for researchers investigating the potential biological activities of food-derived molecules.

References

- 1. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 21835-01-8 [chemicalbook.com]

- 5. Maillard reaction - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. futurelearn.com [futurelearn.com]

- 8. researchgate.net [researchgate.net]

- 9. Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Genesis of a Flavor Compound: A Technical Guide to the Formation of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one in the Maillard Reaction

For Immediate Release

This technical guide provides an in-depth exploration of the formation of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, a significant flavor compound, through the Maillard reaction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical pathways, precursors, and experimental considerations for the synthesis and analysis of this compound, which is valued for its characteristic caramel-like, maple, and smoky aroma.

Introduction: The Maillard Reaction and Flavor Formation

The Maillard reaction, a complex series of non-enzymatic browning reactions, is fundamental to the development of color and flavor in thermally processed foods. This intricate cascade begins with the reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[1] The subsequent stages of the reaction, including rearrangements, dehydrations, and cyclizations, give rise to a plethora of heterocyclic compounds that contribute to the unique sensory profiles of cooked foods. Among these are cyclopentenones, a class of compounds known for their caramel and roasted aromas. This compound, also known as ethyl cyclopentenolone, is a key contributor to these desirable flavor notes.[2][3]

Precursors and Proposed Formation Pathway

The formation of this compound in the Maillard reaction is primarily associated with the reaction of a 6-deoxyhexose, such as L-rhamnose , with an amino acid. The ethyl group at the C3 position of the cyclopentenone ring is hypothesized to originate from the C5 and C6 methyl group of the rhamnose molecule.

The proposed mechanism involves several key stages of the Maillard reaction, starting with the initial condensation of rhamnose and an amino acid to form an N-substituted glycosylamine. This is followed by the Amadori rearrangement to yield a 1-amino-1-deoxy-2-ketose. Subsequent degradation of the Amadori product leads to the formation of key dicarbonyl intermediates.

While the precise, step-by-step mechanism for the cyclization and formation of the ethyl-substituted cyclopentenone ring from these intermediates is a subject of ongoing research, the pathway is believed to involve an intramolecular aldol condensation.

Quantitative Data and Influencing Factors

The yield of this compound is significantly influenced by several factors inherent to the Maillard reaction. While specific quantitative data for this compound is not extensively available in the public domain, studies on analogous cyclopentenones and furanones formed from rhamnose provide valuable insights.

| Factor | Effect on Yield | Rationale |

| Temperature | Increases to an optimum, then decreases | Higher temperatures accelerate the Maillard reaction, but excessive heat can lead to the degradation of the target compound and favor the formation of other products like pyrazines. |

| pH | Generally higher in neutral to slightly alkaline conditions | The initial stages of the Maillard reaction are favored at neutral to slightly alkaline pH, which enhances the nucleophilicity of the amino group. |

| Reactant Ratio | Dependent on the specific amino acid | The molar ratio of rhamnose to the amino acid can influence the reaction pathway and the relative abundance of different flavor compounds. |

| Water Activity (a_w) | Optimal at intermediate levels (0.6-0.7) | Water is both a product and a solvent in the Maillard reaction. Too little water can hinder reactant mobility, while too much can inhibit the necessary dehydration steps. |

This table summarizes general trends observed in the Maillard reaction and may apply to the formation of this compound.

Experimental Protocols

The following provides a generalized methodology for the laboratory-scale synthesis and analysis of this compound via the Maillard reaction.

Synthesis in a Model System

Objective: To generate this compound from the reaction of L-rhamnose and an amino acid (e.g., L-proline).

Materials:

-

L-Rhamnose

-

L-Proline

-

Phosphate buffer (0.1 M, pH 7.0)

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Prepare an equimolar solution of L-rhamnose and L-proline in the phosphate buffer.

-

Transfer the solution to a pressure-resistant reaction vial and seal tightly.

-

Heat the vial in a heating block or oil bath at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 2 hours).

-

After the reaction, cool the vial to room temperature.

-

Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract using a rotary evaporator to obtain the crude product containing this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the reaction product.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 10 min

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Split Ratio: 20:1

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Electron Ionization Energy: 70 eV

-

Mass Range: m/z 35-400

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with those of an authentic standard. The mass spectrum is expected to show a molecular ion peak at m/z 126 and characteristic fragmentation patterns.

Conclusion

The formation of this compound is a nuanced aspect of the Maillard reaction, with its origins likely rooted in the interaction of 6-deoxyhexoses like L-rhamnose with amino acids. Understanding the underlying mechanisms and the influence of reaction parameters is crucial for controlling and optimizing the generation of this desirable flavor compound in various applications, from food and beverage production to the synthesis of flavor standards for research and development. Further investigation is warranted to fully elucidate the reaction kinetics and to develop more precise predictive models for its formation.

References

The Maillard Reaction: A Technical Guide to the Thermal Degradation of Ascorbic Acid in the Presence of Amino Acids and the Formation of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal degradation of L-ascorbic acid (Vitamin C) is a complex process that is significantly influenced by the presence of other reactive molecules, such as amino acids. This technical guide provides an in-depth exploration of the Maillard reaction between ascorbic acid and amino acids, specifically focusing on the formation of the potent aroma compound, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. While the direct thermal degradation of ascorbic acid alone does not yield this specific cyclopentenolone, its formation is facilitated by the interaction with amino acids like L-threonine and L-serine. This document outlines the proposed chemical pathways, summarizes key quantitative data from related studies, provides detailed experimental protocols for investigation, and includes mandatory visualizations to elucidate the complex relationships and workflows.

Introduction

L-ascorbic acid is a vital nutrient and a widely used antioxidant in the food and pharmaceutical industries. However, its susceptibility to thermal degradation poses a significant challenge during processing and storage. The degradation of ascorbic acid can proceed through both aerobic and anaerobic pathways, leading to a variety of products, including furfural and 2-furoic acid.

Of particular interest to flavor chemists and the food industry is the formation of aroma compounds during the thermal processing of foods rich in both vitamin C and proteins or amino acids. One such compound, this compound, is a key contributor to the desirable caramel-like and maple-like aroma in many food products. Evidence strongly suggests that its formation is not a result of simple ascorbic acid degradation but rather a product of the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars (or their degradation products) and amino acids. In this context, ascorbic acid and its degradation products act as the carbonyl source, while amino acids such as L-threonine provide the necessary nitrogen and carbon fragments.

This guide will delve into the scientific principles governing this transformation, providing a foundational understanding for researchers in food science, flavor chemistry, and drug development who may encounter this reaction in their work.

Chemical Pathways

The formation of this compound from ascorbic acid and an amino acid like L-threonine is a multi-step process involving several key stages of the Maillard reaction.

Initial Stages: Degradation of Ascorbic Acid

The first step involves the thermal degradation of L-ascorbic acid to form reactive dicarbonyl compounds. This can occur through both oxidative and non-oxidative pathways. A key intermediate is dehydroascorbic acid (DHA), which can further degrade to form compounds like 2,3-diketogulonic acid. Subsequent fragmentation of these intermediates yields highly reactive α-dicarbonyls such as 3-deoxyglucosone.

The Maillard Reaction Cascade

The reactive dicarbonyls generated from ascorbic acid then react with the amino group of an amino acid, such as L-threonine, initiating the Maillard reaction cascade.

A critical step is the Strecker degradation of the amino acid. The α-dicarbonyl compound reacts with the amino acid, leading to the formation of a Strecker aldehyde, an aminoketone, carbon dioxide, and a new α-dicarbonyl compound. In the case of threonine, the Strecker aldehyde formed is 2-hydroxypropanal. The aminoketone is a key precursor for the formation of the cyclopentenone ring.

The Genesis of a Key Aroma Compound: A Technical Guide to the Precursors of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one in Coffee Beans

For Immediate Release

This technical guide provides an in-depth exploration of the chemical precursors and formation pathways of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, a significant aroma compound in roasted coffee. This document is intended for researchers, scientists, and professionals in the fields of food science, chemistry, and drug development who are interested in the complex chemical transformations that occur during coffee roasting.

Introduction

This compound is a cyclic ketone that contributes a characteristic caramel-like, maple, and slightly smoky aroma to roasted coffee. Its presence and concentration are influenced by the initial chemical composition of the green coffee beans and the specific conditions of the roasting process. The formation of this compound is a result of complex thermal degradation reactions, primarily the Maillard reaction and caramelization, involving various precursors naturally present in the unroasted beans. Understanding these precursors and their transformation pathways is crucial for controlling and optimizing the flavor profile of roasted coffee.

Primary Precursors in Green Coffee Beans

The primary precursors of this compound are found within the chemical matrix of green coffee beans. These include carbohydrates (primarily sucrose), amino acids, and the alkaloid trigonelline. The concentrations of these precursors vary depending on the coffee species (Coffea arabica or Coffea canephora, also known as Robusta), geographical origin, cultivation practices, and post-harvest processing.

Quantitative Data of Key Precursors

The following tables summarize the typical concentrations of the main precursors in green coffee beans.

Table 1: Carbohydrate Content in Green Coffee Beans (% dry weight)

| Carbohydrate | Coffea arabica | Coffea canephora (Robusta) |

| Sucrose | 6.0 - 9.0 | 3.0 - 7.0 |

| Reducing Sugars (Glucose, Fructose) | < 0.1 | < 0.1 |

| Polysaccharides (Arabinogalactans, Mannans) | ~50 | ~50 |

Table 2: Free Amino Acid Content in Green Coffee Beans (mg/100g dry weight)

| Amino Acid | Coffea arabica | Coffea canephora (Robusta) |

| Alanine | 40 - 88 | 50 - 120 |

| Aspartic Acid | 20 - 45 | 30 - 70 |

| Glutamic Acid | 15 - 30 | 20 - 50 |

| Leucine | 8 - 15 | 10 - 25 |

| Isoleucine | 5 - 12 | 8 - 20 |

| Valine | 7 - 14 | 9 - 22 |

| Proline | 10 - 25 | 15 - 40 |

| Serine | 5 - 15 | 8 - 20 |

| Threonine | 4 - 10 | 6 - 15 |

| Phenylalanine | 10 - 20 | 15 - 30 |

Table 3: Trigonelline Content in Green Coffee Beans (% dry weight)

| Compound | Coffea arabica | Coffea canephora (Robusta) |

| Trigonelline | 0.6 - 1.2 | 0.3 - 0.9 |

Formation Pathways during Roasting

The transformation of precursors into this compound occurs at the high temperatures of the coffee roasting process, typically between 180°C and 240°C. The Maillard reaction and caramelization are the principal chemical routes.

Maillard Reaction and Caramelization

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars. During roasting, sucrose hydrolyzes into glucose and fructose, which then react with free amino acids. This complex cascade of reactions produces a wide array of flavor and aroma compounds, including furanones, pyrazines, and cyclopentenones.

Caramelization is the thermal degradation of sugars in the absence of amino acids. This process also contributes to the formation of furanones and other caramel-like aroma compounds.

Proposed Formation Pathway of this compound

While the exact, detailed pathway is a subject of ongoing research, a plausible formation mechanism can be proposed based on the degradation of sugars and their interaction with other compounds. The formation of the cyclopentenone ring system is believed to originate from the cyclization of sugar degradation products. The ethyl side chain is likely derived from specific amino acids or further reactions of sugar fragments.

Caption: Formation of this compound.

Experimental Protocols

The quantification of this compound and its precursors in coffee beans requires precise analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile compounds in roasted coffee.

Quantification of this compound by GC-MS

This protocol outlines a general method for the extraction and quantification of this compound in roasted coffee beans.

Objective: To quantify the concentration of this compound in roasted coffee samples.

Materials:

-

Roasted coffee beans

-

Dichloromethane (DCM), analytical grade

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Grind roasted coffee beans to a fine, uniform powder.

-

Weigh accurately approximately 10 g of the ground coffee into a flask.

-

Add a known amount of the internal standard solution.

-

Add 100 mL of dichloromethane.

-

-

Extraction:

-

Stir the mixture for 1 hour at room temperature.

-

Filter the extract through a paper filter containing anhydrous sodium sulfate to remove solids and water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.

-

GC Conditions:

-

Inlet temperature: 250°C

-

Oven temperature program: Start at 40°C for 2 min, then ramp to 240°C at a rate of 4°C/min, and hold for 5 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Electron ionization at 70 eV.

-

Scan mode: Full scan from m/z 35 to 350.

-

-

-

Quantification:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the compound by comparing the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with authentic standards.

-

Caption: GC-MS quantification workflow.

Conclusion

The formation of this compound is a complex process integral to the development of the characteristic aroma of roasted coffee. The primary precursors—sucrose, amino acids, and trigonelline—present in green coffee beans undergo significant transformations during roasting via the Maillard reaction and caramelization. The concentration of these precursors is highly variable and depends on the coffee's origin and variety. By understanding the interplay between these precursors and the roasting conditions, it is possible to modulate the formation of this and other key aroma compounds, thereby influencing the final sensory profile of the coffee. Further research into the detailed reaction mechanisms will provide even greater control over coffee flavor development.

Spectroscopic Profile of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS No. 21835-01-8) is a cyclic ketone and an enol, recognized for its characteristic sweet, caramel-like aroma.[1] It is utilized as a flavoring agent in the food industry and serves as a versatile intermediate in organic synthesis.[1] A comprehensive understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available in numerical format | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in numerical format | - |

Note: While ¹H and ¹³C NMR spectra are available in spectral databases, the precise peak lists with chemical shifts and coupling constants are not readily published in a numerical format. Researchers are advised to acquire and process the spectra from reputable sources for detailed analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (Alcohol) |

| ~2970 | C-H (Alkyl) |

| ~1700 | C=O (Ketone) |

| ~1650 | C=C (Alkenyl) |

Note: The peak positions are approximate and can vary slightly based on the experimental conditions and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - C₂H₅]⁺ |

| 83 | High | [M - C₂H₅ - CH₂]⁺ |

| 69 | Moderate | [C₅H₅O]⁺ |

| 55 | High | [C₄H₇]⁺ |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, relaxation delay of 2-5 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact. If the sample is a liquid or oil, a single drop is sufficient.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis:

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

Identify the characteristic absorption peaks and assign them to the respective functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and determine its fragmentation pattern.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

GC-MS Method Setup:

-

Injector: Set the injector temperature to 250 °C.

-

Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

-

-

Injection: Inject 1 µL of the sample solution into the GC-MS.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Synthesis Pathway Overview

This compound can be synthesized through various routes. One common method involves the base-catalyzed aldol condensation of a diketone followed by dehydration. The following diagram provides a generalized representation of a synthetic approach.

Caption: Generalized Synthesis Pathway.

References

An In-depth Technical Guide to 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8), also known as Ethyl Cyclopentenolone. While primarily utilized as a flavor and fragrance agent, its core chemical structure, the cyclopentenone ring, is a pharmacophore of significant interest in medicinal chemistry and drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis, and chemical reactivity. Critically, it explores the broader biological activities associated with the cyclopentenone moiety, highlighting its potential as a scaffold for designing novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers exploring the applications of this and related compounds in pharmaceutical and life sciences research.

Chemical and Physical Properties

This compound is a cyclic ketone that presents as a white or pale brown crystalline solid at room temperature.[1] It is recognized for its characteristic sweet, caramel-like, and slightly smoky aroma.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21835-01-8 | [3][4][5] |

| Molecular Formula | C₇H₁₀O₂ | [3][4][5] |

| Molecular Weight | 126.15 g/mol | [3][4] |

| IUPAC Name | 3-ethyl-2-hydroxycyclopent-2-en-1-one | [3] |

| Appearance | Pale brown powder / White crystalline powder | [6][7] |

| Melting Point | 36.0 to 43.0 °C | [6][8] |

| Boiling Point | 78.0 to 80.0 °C at 4.00 mm Hg; 75 °C at 0.3 mmHg | [6][8] |

| Density | 1.067 g/mL at 25 °C | [4][6] |

| Refractive Index | 1.476 at 20 °C | [6] |

| Solubility | Soluble in water, alcohols, ether, glycerol, and benzyl alcohol. | [1][7] |

| XLogP3 | 0.7 | [5] |

Spectroscopic Data

While quantitative spectral data is best obtained from original source files, the following provides a summary of available spectroscopic information for structural confirmation.

Table 2: Spectroscopic Data Availability

| Technique | Availability / Source |

| ¹H NMR Spectra | Available from suppliers like Sigma-Aldrich; viewable on PubChem. |

| Infrared (IR) Spectra | Available from suppliers like Sigma-Aldrich; viewable on PubChem. |

| Mass Spectrometry (GC-MS) | Data available in the NIST WebBook and SpectraBase.[9][10] |

Synthesis and Chemical Reactivity

Synthesis Routes

Several general methods for the synthesis of this compound have been reported in the literature. These include:

-

Reaction of 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-one with phosphoric acid.[8][11]

-

A multi-step process involving sodium hydroxide, followed by sodium amide in diethyl ether and subsequent treatment with aqueous hydroiodic acid, as described by Gianturco & Friedel (1963).[11]

Chemical Reactivity and Experimental Protocol

The chemical reactivity of this compound is characterized by its enol structure, which includes a reactive hydroxyl group and an unsaturated double bond.[12] This allows it to readily undergo reactions such as esterification (acylation) and etherification.[12]

This protocol describes the conversion of the hydroxyl group to an acetate ester, a common derivatization reaction.[12]

Objective: To synthesize the acetate derivative of this compound.

Materials:

-

This compound

-

Pyridine (base)

-

Acetic anhydride (acylating agent)

-

Dichloromethane (DCM, solvent)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄, drying agent)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and nitrogen source

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in a suitable solvent. Add pyridine and cool the stirred solution to 0°C using an ice bath.

-

Acylation: Slowly add acetic anhydride to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to stir at 0°C, then warm to room temperature. Continue stirring for approximately 4 hours.

-

Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the solution to a separatory funnel and wash with an aqueous HCl solution to remove pyridine.

-

Extraction and Drying: Separate the organic layer. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by silica gel column chromatography to obtain the final acylated derivative.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. aablocks.com [aablocks.com]

- 6. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. This compound | 21835-01-8 [chemicalbook.com]

- 9. Cyclopentenone synthesis [organic-chemistry.org]

- 10. synerzine.com [synerzine.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Tautomerism of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2-hydroxy-2-cyclopenten-1-one, a cyclic β-diketone, is a molecule of interest in flavor chemistry and organic synthesis.[1][2] This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, focusing on the predominance of the enol form. While specific quantitative equilibrium data for this exact molecule is sparse in publicly accessible literature, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust understanding. Detailed experimental protocols for the characterization of its tautomerism using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, alongside a discussion of the factors influencing the keto-enol equilibrium. This document aims to serve as a foundational resource for researchers investigating the chemical properties and potential applications of this compound and related compounds.

Introduction to the Tautomerism of this compound

Tautomerism is a fundamental concept in organic chemistry describing the equilibrium between two or more interconverting constitutional isomers, known as tautomers.[1] In the case of this compound, the primary tautomeric relationship is a keto-enol equilibrium between the diketo form (3-Ethylcyclopentane-1,2-dione) and the enol form (this compound).

The enol form of cyclic β-diketones is often significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation of the double bond with the carbonyl group.[3] This stabilization leads to the enol tautomer being the predominant, and often the only observable, form under typical conditions. For this compound, the enol structure is the commonly depicted and commercially available form.[1][2]

References

Solubility Profile of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS No. 21835-01-8), a key intermediate in organic synthesis and a component in flavor and fragrance formulations. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and analytical method development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][3] |

| Appearance | White to pale brown crystalline powder | [4] |

| Melting Point | 38-40 °C | [1][4] |

| Boiling Point | 78-80 °C @ 4 Torr | [4] |

| Density | 1.060-1.066 g/cm³ | [1] |

| pKa | ~9.8 (enol proton, estimated) | |

| LogP | 0.83 (estimated) | [4] |

Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. The available information is primarily qualitative.

Table 1: Qualitative and Quantitative Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 2878 mg/L (estimated) | 25 | [4] |

| Alcohols (general) | Soluble | Not Specified | [5] |

| Methanol | Miscible | Not Specified | [1] |

| Ethanol | Miscible | Not Specified | [1] |

| Ether (general) | Soluble | Not Specified | [5] |

| Glycerol | Miscible | Not Specified | [1] |

| Benzyl Alcohol | Miscible | Not Specified | [1] |

The miscibility in polar protic solvents like methanol and ethanol, as well as in glycerol and benzyl alcohol, can be attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding. Its solubility in ethers suggests it also has some affinity for less polar solvents. The estimated LogP value of 0.83 indicates a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass flasks

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials or sealed flasks. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

HPLC Method Development (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

-

Detection: UV detector at the λmax of this compound.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

-

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Chemical Reactivity Profile

This compound possesses a versatile chemical structure, primarily due to its enol functionality, which makes it a valuable intermediate in organic synthesis.[5]

Caption: Key chemical reactions of this compound.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents remains a gap in the scientific literature, its qualitative solubility profile indicates good solubility in polar protic solvents and some solubility in less polar environments. For drug development and synthetic chemistry applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The chemical reactivity of its enol functional group further underscores its utility as a versatile building block in the synthesis of more complex molecules. Further research to quantify its solubility in common organic solvents would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-hydroxy-2-cyclopenten-1-one is a key aroma compound found in a variety of food products, contributing to desirable caramel-like, maple, and smoky flavors.[1] It is a common additive in confectionery, dairy products, and baked goods.[1] This compound also forms naturally during the thermal processing of food, such as the roasting of coffee beans. The accurate and reliable quantification of this compound is crucial for quality control, flavor profile optimization, and ensuring product consistency. This document provides detailed application notes and protocols for the analysis of this compound in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approach: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound in complex food matrices. This method offers several advantages, including being solvent-free, sensitive, and relatively simple to automate. The workflow involves the extraction of volatile compounds from the headspace of a food sample onto a coated fiber, followed by thermal desorption of the analytes into the GC-MS system for separation and detection.

Quantitative Data

The concentration of this compound can vary significantly depending on the food matrix and processing conditions. The following table summarizes the quantitative data found in roasted coffee beans at different roasting levels.

| Food Matrix | Roasting Level | Concentration (Area % or µg/g) | Reference |

| Coffee Beans | Light Roast | 0.72 ± 0.11 (Area %) | [2] |

| Coffee Beans | Medium Roast | 1.17 ± 0.29 (Area %) | [2] |